molecular formula C4H5BF3KN2 B1401161 potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide CAS No. 1445962-99-1

potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide

Cat. No. B1401161
CAS RN: 1445962-99-1
M. Wt: 188 g/mol
InChI Key: ZTGRPUHABMIHGL-UHFFFAOYSA-N
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Description

Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide (KTFB) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic solid that is soluble in water and many organic solvents. KTFB has been used in a variety of research applications, including as a catalyst, a reagent, and a buffer. In addition, it has been used to study the mechanism of action of enzymes and other biological molecules.

Scientific Research Applications

Synthesis and Structure

  • High-Yield Syntheses and Structure : Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide derivatives have been involved in high-yield syntheses, such as the preparation of sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates. These compounds were characterized using various spectroscopic techniques, and the X-ray crystal structure of certain derivatives was determined, highlighting their potential in structural chemistry and materials science (Renn et al., 1995).

  • NMR Spectroscopic Study : The 1H and 13C NMR spectra of tris- and tetrakis-pyrazolylborates, including potassium trifluoro derivatives, have been studied, providing valuable information about the structure of these compounds in solution. This research is crucial for understanding the behavior of these compounds in various chemical environments (López et al., 1995).

  • Coordination Modes and Synthesis : The synthesis and solid-state structures of alkali metal tris(pyrazol-1-yl)borates, including potassium trifluoro derivatives, have been reported. These studies provide insights into the unusual coordination modes of these compounds, which are essential for developing new materials and catalysts (Bieller et al., 2006).

Applications in Chemistry

  • Influence of Nondonor Substituent : Research has explored how the nondonor substituent in tris(pyrazol-1-yl)borate complexes affects their properties. This knowledge is crucial for the design of new complexes with tailored properties for various applications in chemistry and material science (Vitze et al., 2016).

  • Structure in Solid State and Solution : Studies on bis-, tris-, and tetrakispyrazolylborates have improved our understanding of the properties of these compounds both in the solid state and in solution. This research is vital for the application of these compounds in various fields, including catalysis and materials science (López et al., 1990).

  • Electronic Structure Study : The electronic structures of potassium salts of hydrotris(pyrazol-1-yl)borates have been studied using gas-phase photoelectron spectroscopy and density functional theory. Such studies are important for understanding the electronic properties of these compounds, which can be leveraged in electronic materials and catalysis (Joshi et al., 2004).

Miscellaneous Applications

  • Synthesis of Ferrocene-Based Ligands : The synthesis of ferrocene-based bis(pyrazol-1-yl)borate ligands, including potassium salts, highlights the versatility of these compounds in synthesizing metal-organic frameworks and complexes for various applications (Ilkhechi et al., 2005).

  • Organotin(IV) Scorpionates : The study of organotin(IV) scorpionates, including potassium hydrotris(pyrazol-1-yl)borate, is important for developing new organotin compounds with potential applications in materials science and catalysis (Lange et al., 2016).

properties

IUPAC Name

potassium;trifluoro(pyrazol-1-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF3N2.K/c6-5(7,8)4-10-3-1-2-9-10;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRPUHABMIHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1C=CC=N1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide

CAS RN

1445962-99-1
Record name potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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